![molecular formula C11H13N5O3 B1387762 Carbamate d'éthyle [2-méthoxy-4-(1H-tétrazol-1-yl)phényl] CAS No. 1172817-64-9](/img/structure/B1387762.png)
Carbamate d'éthyle [2-méthoxy-4-(1H-tétrazol-1-yl)phényl]
Vue d'ensemble
Description
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is a synthetic compound with the molecular formula C11H13N5O3 . It belongs to the family of tetrazole-containing drugs known as COX-2 selective.
Molecular Structure Analysis
The molecular structure of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass is 263.253 Da and the monoisotopic mass is 263.101837 Da .Applications De Recherche Scientifique
Synthèse Organique
Ce composé est utilisé en synthèse organique, en particulier dans la formation de composés hétérocycliques, qui sont présents dans de nombreux produits pharmaceutiques. Le cycle tétrazole, un bioisostère commun du groupe carboxylate, est souvent utilisé en chimie médicinale pour améliorer les propriétés pharmacocinétiques des candidats médicaments .
Chimie Médicinale
En chimie médicinale, le carbamate d'éthyle [2-méthoxy-4-(1H-tétrazol-1-yl)phényl] peut être un intermédiaire clé dans la synthèse d'agents thérapeutiques potentiels. Son fragment tétrazole est connu pour imiter la fonction de l'acide carboxylique, ce qui le rend précieux dans la conception de médicaments, en particulier pour les médicaments ciblant l'inhibition enzymatique .
Chimie Agricole
Le composé trouve également des applications en chimie agricole, où il peut être utilisé pour créer des pesticides ou des herbicides. Le cycle tétrazole peut agir comme un régulateur de croissance ou comme partie d'un composé qui perturbe le cycle de vie des ravageurs .
Science des Matériaux
En science des matériaux, ce composé pourrait être utilisé dans la synthèse de nouveaux polymères ou revêtements présentant des propriétés uniques, telles qu'une résistance accrue à la dégradation ou une élasticité améliorée. La présence du groupe tétrazole peut conférer une stabilité thermique et des propriétés ignifuges .
Chimie Analytique
En tant que réactif analytique, le carbamate d'éthyle [2-méthoxy-4-(1H-tétrazol-1-yl)phényl] pourrait être impliqué dans des dosages chimiques ou comme étalon pour calibrer des instruments en raison de sa structure bien définie et de sa stabilité .
Biochimie
En biochimie, il pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des mimétiques de carboxylates. Cela peut aider à comprendre le mécanisme d'action de diverses enzymes et au développement d'inhibiteurs enzymatiques .
Science de l'Environnement
Ce composé peut également être utilisé dans la recherche en science de l'environnement, en particulier dans l'étude de la dégradation chimique dans le sol ou l'eau, ou comme composé traceur en raison de ses propriétés uniques et détectables .
Nanotechnologie
Enfin, dans le domaine de la nanotechnologie, le carbamate d'éthyle [2-méthoxy-4-(1H-tétrazol-1-yl)phényl] pourrait être utilisé dans la création de dispositifs ou de capteurs à l'échelle nanométrique, où sa petite taille et sa capacité à participer à des réactions chimiques spécifiques sont avantageuses .
Mécanisme D'action
Target of Action
Tetrazole derivatives, a key structural component of this compound, have been known to exhibit a wide range of medicinal activity and potential role in biosciences . They have been associated with diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry .
Mode of Action
Tetrazoles, a significant part of this compound, are known to interact with various biological targets due to their structural similarity to carboxylic acids . They can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Given the broad range of biological effects exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that tetrazole compounds emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned . They are soluble in water, acetonitrile, and other solvents , which may influence their action and stability in different environments.
Analyse Biochimique
Biochemical Properties
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to form hydrogen bonds with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid . These interactions suggest that ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may act as an enzyme inhibitor or activator, influencing the activity of these enzymes and altering biochemical pathways.
Cellular Effects
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has notable effects on various types of cells and cellular processes. Studies have demonstrated its cytotoxic effects on human lung cancer cell lines, with significant inhibition observed at specific concentrations . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
The molecular mechanism of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate involves its binding interactions with biomolecules. The compound forms multiple hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may alter the conformation of enzymes, affecting their catalytic activity and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound may affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . For example, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of the compound within the cell determines its specific biochemical effects.
Propriétés
IUPAC Name |
ethyl N-[2-methoxy-4-(tetrazol-1-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-19-11(17)13-9-5-4-8(6-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYLJQYTSWKXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)
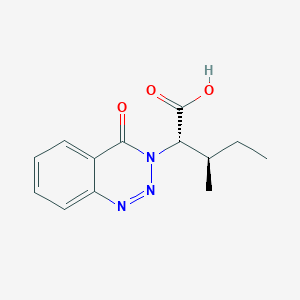

![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
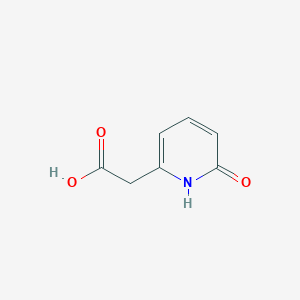

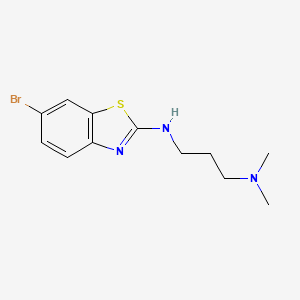
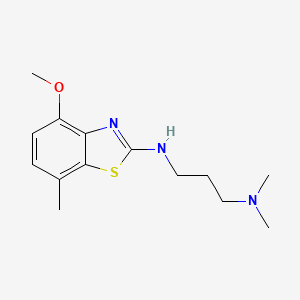
![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
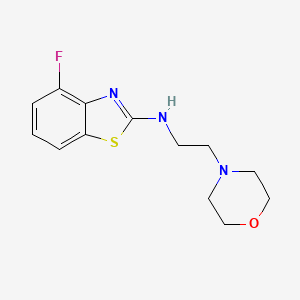
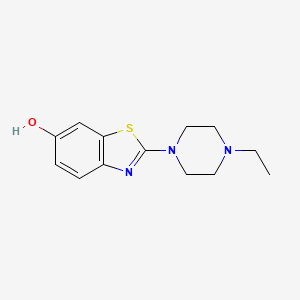
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)

